2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a dimethyl-2-oxo-1,2-dihydropyridin-1-yl moiety, and a fluorophenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the Hinsberg reaction, where benzenesulfonyl chloride reacts with amines in the presence of aqueous alkali (KOH or NaOH) to form sulfonamides . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE
- 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE lies in its specific structural features, such as the presence of a fluorophenyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H19FN2O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H19FN2O4S/c1-14-12-15(2)24(13-19(25)23-18-11-7-6-10-17(18)22)21(26)20(14)29(27,28)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,23,25) |
InChI Key |
LDLARMOCVDVIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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